molecular formula C10H9F3O B8486013 {[(3,3,3-Trifluoroprop-1-en-1-yl)oxy]methyl}benzene

{[(3,3,3-Trifluoroprop-1-en-1-yl)oxy]methyl}benzene

Cat. No. B8486013
M. Wt: 202.17 g/mol
InChI Key: VQPAEZXUOGRKIL-UHFFFAOYSA-N
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Patent
US07544844B2

Procedure details

A mixture (composition: 2.5% benzyl alcohol, 92.7% (1E) 1-benzyloxy-3,3,3-trifluoropropene, 4.7% (1Z) 1-benzyloxy-3,3,3-trifluoropropene and 0.1% 1,1,1-trifluoro-3,3-dibenzyloxypropane) was prepared in the same way as in Example 3. Then, 34 g of the prepared mixture was filled into a 100-ml three-neck glass flask with a magnetic stirrer, a thermometer and a reflux condenser, followed by adding thereto 1.5 g (0.08 mol) water and 0.67 g (0.007 mol) 98% sulfuric acid and stirring the mixture under heating at 100° C. for 2 hours. The resulting reaction solution was analyzed by gas chromatography and found to contain 66.2% target 3,3,3-trifluoropropionaldehyde, 1% (1E) 1-benzyloxy-3,3,3-trifluoropropene, 0.4% (1Z) 1-benzyloxy-3,3,3-trifluoropropene and 1.4% 1,1,1-trifluoro-3,3-dibenzyloxypropane. After replacing the reflux condenser with a distillation column and a receiver flask, the reaction solution was subjected to distillation to obtain the target 3,3,3-trifluoropropionaldehyde as a distillate fraction of boiling point 55 to 57° C. (yield amount: 10 g, yield rate: 53.9%, purity: 99%).
Name
1,1,1-trifluoro-3,3-dibenzyloxypropane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
prepared mixture
Quantity
34 g
Type
reactant
Reaction Step Two
Name
Quantity
1.5 g
Type
reactant
Reaction Step Three
Quantity
0.67 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Yield
2.5%

Identifiers

REACTION_CXSMILES
O.S(=O)(=O)(O)O.[F:7][C:8]([F:13])([F:12])[CH2:9][CH:10]=[O:11].[CH2:14]([O:21]C=CC(F)(F)F)[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1.[F:28][C:29]([F:49])([F:48])[CH2:30][CH:31]([O:40][CH2:41][C:42]1[CH:47]=[CH:46][CH:45]=[CH:44][CH:43]=1)[O:32][CH2:33][C:34]1[CH:39]=[CH:38][CH:37]=[CH:36][CH:35]=1>>[CH2:14]([OH:21])[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1.[CH2:33]([O:32][CH:31]=[CH:30][C:29]([F:28])([F:49])[F:48])[C:34]1[CH:39]=[CH:38][CH:37]=[CH:36][CH:35]=1.[F:28][C:29]([F:48])([F:49])[CH2:30][CH:31]([O:32][CH2:33][C:34]1[CH:39]=[CH:38][CH:37]=[CH:36][CH:35]=1)[O:40][CH2:41][C:42]1[CH:47]=[CH:46][CH:45]=[CH:44][CH:43]=1.[F:7][C:8]([F:13])([F:12])[CH2:9][CH:10]=[O:11]

Inputs

Step One
Name
1,1,1-trifluoro-3,3-dibenzyloxypropane
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(CC(OCC1=CC=CC=C1)OCC1=CC=CC=C1)(F)F
Step Two
Name
prepared mixture
Quantity
34 g
Type
reactant
Smiles
Step Three
Name
Quantity
1.5 g
Type
reactant
Smiles
O
Name
Quantity
0.67 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(CC=O)(F)F
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)OC=CC(F)(F)F
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)OC=CC(F)(F)F

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
by adding
CUSTOM
Type
CUSTOM
Details
The resulting reaction solution
DISTILLATION
Type
DISTILLATION
Details
with a distillation column and a receiver flask
DISTILLATION
Type
DISTILLATION
Details
the reaction solution was subjected to distillation

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 2.5%
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC=CC(F)(F)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 4.7%
Name
Type
product
Smiles
FC(CC(OCC1=CC=CC=C1)OCC1=CC=CC=C1)(F)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 0.1%
Name
Type
product
Smiles
FC(CC=O)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07544844B2

Procedure details

A mixture (composition: 2.5% benzyl alcohol, 92.7% (1E) 1-benzyloxy-3,3,3-trifluoropropene, 4.7% (1Z) 1-benzyloxy-3,3,3-trifluoropropene and 0.1% 1,1,1-trifluoro-3,3-dibenzyloxypropane) was prepared in the same way as in Example 3. Then, 34 g of the prepared mixture was filled into a 100-ml three-neck glass flask with a magnetic stirrer, a thermometer and a reflux condenser, followed by adding thereto 1.5 g (0.08 mol) water and 0.67 g (0.007 mol) 98% sulfuric acid and stirring the mixture under heating at 100° C. for 2 hours. The resulting reaction solution was analyzed by gas chromatography and found to contain 66.2% target 3,3,3-trifluoropropionaldehyde, 1% (1E) 1-benzyloxy-3,3,3-trifluoropropene, 0.4% (1Z) 1-benzyloxy-3,3,3-trifluoropropene and 1.4% 1,1,1-trifluoro-3,3-dibenzyloxypropane. After replacing the reflux condenser with a distillation column and a receiver flask, the reaction solution was subjected to distillation to obtain the target 3,3,3-trifluoropropionaldehyde as a distillate fraction of boiling point 55 to 57° C. (yield amount: 10 g, yield rate: 53.9%, purity: 99%).
Name
1,1,1-trifluoro-3,3-dibenzyloxypropane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
prepared mixture
Quantity
34 g
Type
reactant
Reaction Step Two
Name
Quantity
1.5 g
Type
reactant
Reaction Step Three
Quantity
0.67 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Yield
2.5%

Identifiers

REACTION_CXSMILES
O.S(=O)(=O)(O)O.[F:7][C:8]([F:13])([F:12])[CH2:9][CH:10]=[O:11].[CH2:14]([O:21]C=CC(F)(F)F)[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1.[F:28][C:29]([F:49])([F:48])[CH2:30][CH:31]([O:40][CH2:41][C:42]1[CH:47]=[CH:46][CH:45]=[CH:44][CH:43]=1)[O:32][CH2:33][C:34]1[CH:39]=[CH:38][CH:37]=[CH:36][CH:35]=1>>[CH2:14]([OH:21])[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1.[CH2:33]([O:32][CH:31]=[CH:30][C:29]([F:28])([F:49])[F:48])[C:34]1[CH:39]=[CH:38][CH:37]=[CH:36][CH:35]=1.[F:28][C:29]([F:48])([F:49])[CH2:30][CH:31]([O:32][CH2:33][C:34]1[CH:39]=[CH:38][CH:37]=[CH:36][CH:35]=1)[O:40][CH2:41][C:42]1[CH:47]=[CH:46][CH:45]=[CH:44][CH:43]=1.[F:7][C:8]([F:13])([F:12])[CH2:9][CH:10]=[O:11]

Inputs

Step One
Name
1,1,1-trifluoro-3,3-dibenzyloxypropane
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(CC(OCC1=CC=CC=C1)OCC1=CC=CC=C1)(F)F
Step Two
Name
prepared mixture
Quantity
34 g
Type
reactant
Smiles
Step Three
Name
Quantity
1.5 g
Type
reactant
Smiles
O
Name
Quantity
0.67 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(CC=O)(F)F
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)OC=CC(F)(F)F
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)OC=CC(F)(F)F

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
by adding
CUSTOM
Type
CUSTOM
Details
The resulting reaction solution
DISTILLATION
Type
DISTILLATION
Details
with a distillation column and a receiver flask
DISTILLATION
Type
DISTILLATION
Details
the reaction solution was subjected to distillation

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 2.5%
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC=CC(F)(F)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 4.7%
Name
Type
product
Smiles
FC(CC(OCC1=CC=CC=C1)OCC1=CC=CC=C1)(F)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 0.1%
Name
Type
product
Smiles
FC(CC=O)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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